molecular formula C7H7ClO3 B1520453 Methyl 5-(chloromethyl)furan-3-carboxylate CAS No. 20416-07-3

Methyl 5-(chloromethyl)furan-3-carboxylate

Cat. No. B1520453
CAS RN: 20416-07-3
M. Wt: 174.58 g/mol
InChI Key: MKTBDDIZMVUFDS-UHFFFAOYSA-N
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Description

Methyl 5-(chloromethyl)furan-3-carboxylate is a chemical compound with the CAS Number: 20416-07-3 . It has a molecular weight of 174.58 and its IUPAC name is methyl 5-(chloromethyl)-3-furoate . It is a solid substance and is used in scientific research.


Molecular Structure Analysis

The InChI code for Methyl 5-(chloromethyl)furan-3-carboxylate is 1S/C7H7ClO3/c1-10-7(9)5-2-6(3-8)11-4-5/h2,4H,3H2,1H3 . The InChI key is MKTBDDIZMVUFDS-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Methyl 5-(chloromethyl)furan-3-carboxylate is a solid substance . Its molecular weight is 174.58 and its molecular formula is C7H7ClO3 .

Scientific Research Applications

Electrochemical Reduction and Derivative Scope

Methyl 5-(chloromethyl)furan-3-carboxylate is explored for its potential in electrochemical reduction. The derivative ethyl 5-(chloromethyl)furan-2-carboxylate, for instance, can be electrochemically reduced to yield different products such as 5-(carboxymethyl)furan-2-carboxylate or 5-methylfuran-2-carboxylate. This demonstrates the versatility of this compound as a biobased platform molecule (Ling et al., 2022).

Production from Biomass-Derived Compounds

The compound is integral in the production of acid chloride derivatives from biomass-derived 5-(chloromethyl)furfural (CMF). This is significant for the development of biofuels and polymers, highlighting its role in sustainable chemistry (Dutta et al., 2015).

Biomass Conversion to Value-Added Chemicals

Research also shows its potential in biomass conversion. Furan derivatives, like 5-hydroxymethylfurfural, derived from biomass resources, can serve as alternatives for petroleum-based chemicals in the production of plastics and fine chemicals. This emphasizes its role in green chemistry and sustainability (Román‐Leshkov et al., 2006).

Enzymatic Synthesis of Biobased Polyesters

In the field of polymer science, methyl 5-(chloromethyl)furan-3-carboxylate related compounds are used in enzymatic polymerization to create biobased polyesters. This opens doors to sustainable and eco-friendly materials, offering an alternative to traditional petroleum-based plastics (Jiang et al., 2014).

Heteroarylation in Organic Synthesis

The compound also finds application in organic synthesis, particularly in palladium-catalysed heteroarylation. This process is crucial for creating complex organic molecules, beneficial in pharmaceuticals and materials science (Fu et al., 2012).

Atmospheric Chemistry Studies

Its derivatives are studied for understanding atmospheric degradation processes. This is important for environmental science, helping to comprehend the fate of organic pollutants in the atmosphere (Villanueva et al., 2009).

properties

IUPAC Name

methyl 5-(chloromethyl)furan-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO3/c1-10-7(9)5-2-6(3-8)11-4-5/h2,4H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKTBDDIZMVUFDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=COC(=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-(chloromethyl)furan-3-carboxylate

CAS RN

20416-07-3
Record name methyl 5-(chloromethyl)furan-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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